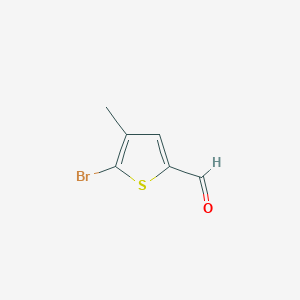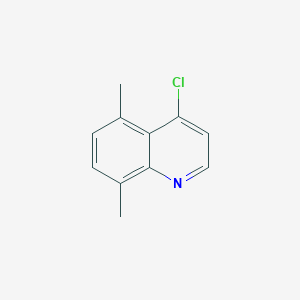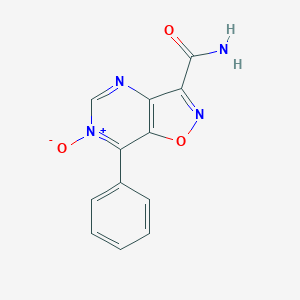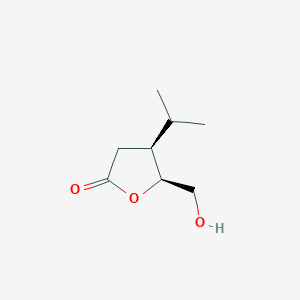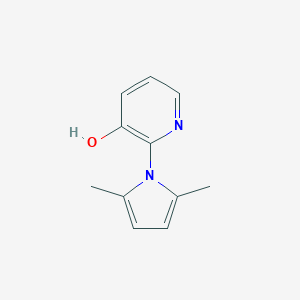
3-Acetyl-1,5-diethylpyrazole
Descripción general
Descripción
3-Acetyl-1,5-diethylpyrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. It has been found to have significant biochemical and physiological effects, making it an important tool for researchers in the field of pharmacology. In
Aplicaciones Científicas De Investigación
3-Acetyl-1,5-diethylpyrazole has been used extensively in scientific research due to its potential applications in pharmacology. It has been found to have significant effects on the central nervous system, making it an important tool for researchers studying neurological disorders. It has also been used in studies on the effects of drugs on the liver and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1,5-diethylpyrazole is not fully understood. However, it is believed to act as a GABA receptor agonist, which leads to an increase in the activity of GABAergic neurons in the central nervous system. This, in turn, leads to a decrease in neuronal activity and a reduction in anxiety and seizures.
Biochemical and Physiological Effects
3-Acetyl-1,5-diethylpyrazole has been found to have significant biochemical and physiological effects. It has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been found to have hepatoprotective effects, reducing liver damage caused by drugs and toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Acetyl-1,5-diethylpyrazole in lab experiments is its high degree of purity. This ensures that the results obtained are accurate and reliable. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are many future directions for the use of 3-Acetyl-1,5-diethylpyrazole in scientific research. One area of interest is the development of new drugs that target the GABA receptor. Another area of interest is the use of this compound in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-1,5-diethylpyrazole and its effects on the liver.
Propiedades
Número CAS |
165743-61-3 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(1,5-diethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)10-11(8)5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
CVSVOYOSJSDAGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1CC)C(=O)C |
SMILES canónico |
CCC1=CC(=NN1CC)C(=O)C |
Sinónimos |
Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
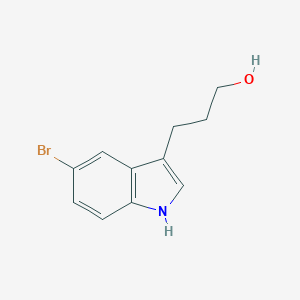
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
